molecular formula C7H7NO2S B077337 1-methoxy-4-(sulfinylamino)benzene CAS No. 13165-69-0

1-methoxy-4-(sulfinylamino)benzene

Cat. No.: B077337
CAS No.: 13165-69-0
M. Wt: 169.2 g/mol
InChI Key: HFPOUXUCWPUERC-UHFFFAOYSA-N
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Description

It is a white to yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 209.28 g/mol. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methoxy-4-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the reaction of aldehydes with primary sulfonamides under solvent- and catalyst-free conditions. This method affords N-sulfamoyl imines in short reaction times and high yields . Another method includes the rearrangement of oximes o-sulfinates, Lewis acid- or solid acid-catalyzed reactions of sulfonamides with aldehydes or acetals, and halogen-mediated conversion of N-(trimethylsilyl) imines in the presence of the corresponding sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound often involves the use of tellurium metal and chloramine T, halogen-mediated conversion, and solvent-free synthesis under microwave irradiation . These methods are designed to be efficient, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-methoxy-4-(sulfinylamino)benzene undergoes various chemical reactions, including nucleophilic additions, Aza Diels–Alder reactions, reductions, and ene reactions . These reactions are facilitated by the presence of the sulfonyl moiety, which acts as a powerful activating group for the C=N bond.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include aldehydes, primary sulfonamides, Lewis acids, solid acids, and halogens . Reaction conditions often involve solvent-free environments, microwave irradiation, and the use of mild and inexpensive reagents .

Major Products Formed: Major products formed from reactions involving this compound include N-sulfamoyl imines, oxaziridines, β-amino acid derivatives, and optically active 2-imidazolines .

Scientific Research Applications

1-methoxy-4-(sulfinylamino)benzene has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of biologically active compounds . In biology and medicine, it has potential therapeutic applications due to its ability to form stable imines and other derivatives . In the industrial sector, it is used in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism of action of 1-methoxy-4-(sulfinylamino)benzene involves its ability to act as an electrophilic reagent, facilitating nucleophilic additions and other reactions . The sulfonyl moiety in the compound activates the C=N bond, making it more reactive towards nucleophiles . This activation is crucial for the compound’s effectiveness in various chemical transformations.

Comparison with Similar Compounds

1-methoxy-4-(sulfinylamino)benzene can be compared to other similar compounds such as N-sulfonyl imines, sulfinamides, and sulfonamides . These compounds share similar structural features and reactivity patterns. this compound is unique due to its specific sulfonyl moiety, which provides enhanced reactivity and stability in chemical reactions .

List of Similar Compounds:
  • N-sulfonyl imines
  • Sulfinamides
  • Sulfonamides

This compound stands out due to its versatility and efficiency in various synthetic applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

1-methoxy-4-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-10-7-4-2-6(3-5-7)8-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPOUXUCWPUERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927309
Record name 1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13165-69-0
Record name N-Sulfinyl-p-anisidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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